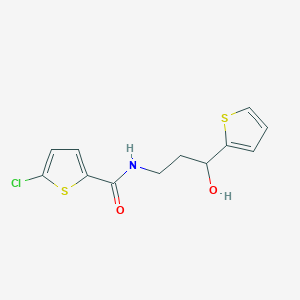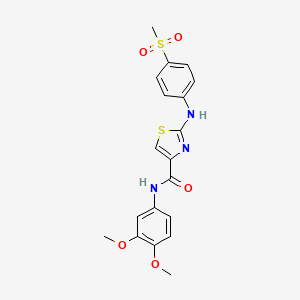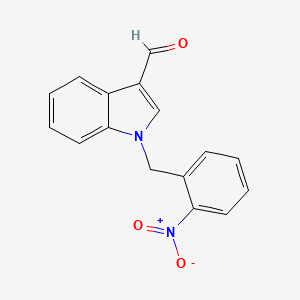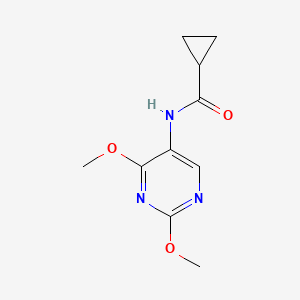
2-(4-Prop-2-ynoxybutoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Prop-2-ynoxybutoxy)acetic acid is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Prop-2-ynoxybutoxy)acetic acid is currently unknown. This compound is structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections . .
Mode of Action
The exact mode of action of this compound is not well-studied. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to act as a counterirritant and has antimicrobial properties . The prop-2-ynoxybutoxy group could potentially modify these properties or introduce new ones.
Biochemical Pathways
Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s possible that this compound could be involved in similar biochemical pathways.
Pharmacokinetics
Pharmacokinetics studies the onset, duration, and intensity of a drug’s effect . For a compound to be bioavailable, it must be absorbed into the bloodstream, distributed to the site of action, metabolized, and eventually excreted. The presence of the prop-2-ynoxybutoxy group could potentially influence these properties.
Result of Action
The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to have antimicrobial properties and is used to treat susceptible infections .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the acidity or alkalinity of the environment could affect the ionization state of the compound, which in turn could influence its absorption and distribution .
Análisis Bioquímico
Biochemical Properties
. It’s plausible that it interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions could be complex and multifaceted, involving various biochemical pathways .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Análisis De Reacciones Químicas
2-(4-Prop-2-ynoxybutoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-Prop-2-ynoxybutoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Comparación Con Compuestos Similares
2-(4-Prop-2-ynoxybutoxy)acetic acid can be compared with other similar compounds, such as:
Acetic acid derivatives: These compounds share a similar acetic acid backbone but differ in their substituents, leading to variations in their chemical properties and applications.
Prop-2-ynoxy derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Propiedades
IUPAC Name |
2-(4-prop-2-ynoxybutoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLDIQWSUVPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3019255.png)
![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)
![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)



![[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B3019264.png)


![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)

